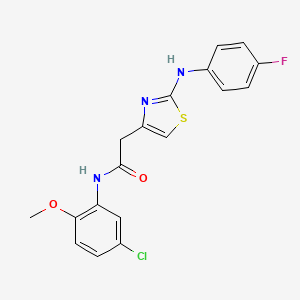
N-(5-chloro-2-methoxyphenyl)-2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C18H15ClFN3O2S and its molecular weight is 391.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-chloro-2-methoxyphenyl)-2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetamide is a compound of significant interest due to its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, and potential applications, supported by relevant research findings and case studies.
Chemical Structure and Synthesis
The compound features a thiazole moiety linked to a substituted phenyl group, which is known to enhance its biological activity. The synthesis typically involves multi-step reactions, including the formation of the thiazole ring and subsequent substitutions on the phenyl groups.
Biological Activity
1. Anticancer Activity
Research has indicated that derivatives of thiazole compounds, including those similar to this compound, exhibit significant anticancer properties. For instance, studies have shown that certain thiazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways. The IC50 values for various thiazole derivatives have been reported to be in the range of 1.61 to 30 µM against different cancer cell lines, indicating potent cytotoxic effects .
2. Antimicrobial Activity
The compound also demonstrates antimicrobial properties. In vitro studies have evaluated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values showing significant activity. For example, certain thiazole derivatives have shown MIC values as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis, suggesting strong bactericidal effects .
Case Studies
Case Study 1: Antitumor Efficacy
A study focused on a series of thiazole derivatives similar to this compound revealed that these compounds effectively inhibited tumor growth in xenograft models. The compounds were shown to interact with Bcl-2 proteins, leading to increased apoptosis in cancer cells .
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy of thiazole derivatives against resistant bacterial strains. The study found that specific modifications in the thiazole structure significantly enhanced antimicrobial activity, with some derivatives outperforming traditional antibiotics .
Research Findings
| Activity Type | IC50 Values | Target Cell Lines/Pathogens |
|---|---|---|
| Anticancer | 1.61 - 30 µM | Various cancer cell lines |
| Antimicrobial | 0.22 - 0.25 μg/mL | Staphylococcus aureus, Staphylococcus epidermidis |
科学的研究の応用
Case Studies
Recent studies have demonstrated the efficacy of thiazole-containing compounds in targeting specific cancer types:
- Study on Thiazole Derivatives : A study found that thiazole derivatives exhibited significant cytotoxicity against human lung adenocarcinoma cells (A549) and mouse embryoblast cells (NIH/3T3). The compound N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides showed IC50 values indicating strong selectivity against these cell lines, suggesting potential for further development as anticancer agents .
- Pyridine-Thiazole Hybrids : Another research highlighted the synthesis of pyridine-thiazole hybrids that demonstrated enhanced anticancer activity compared to traditional chemotherapeutics. One hybrid displayed an IC50 value of 5.71 µM against breast cancer cells, outperforming 5-fluorouracil (IC50 6.14 µM) .
Comparative Efficacy Table
| Compound Type | Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Thiazole Derivative | A549 | 23.30 ± 0.35 | |
| Pyridine-Thiazole Hybrid | MCF-7 | 5.71 | |
| Standard Chemotherapy | 5-Fluorouracil | 6.14 |
Research Insights
Research has indicated that compounds similar to N-(5-chloro-2-methoxyphenyl)-2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetamide can effectively suppress TNFα release in preclinical models, suggesting their utility in treating inflammatory diseases .
Structure Activity Relationship (SAR)
The structure activity relationship studies reveal that modifications on the thiazole and phenyl rings can significantly impact the biological activity of these compounds. For instance, the presence of electron-withdrawing groups like chlorine enhances the anticancer efficacy by improving binding affinity to target proteins involved in tumor growth .
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O2S/c1-25-16-7-2-11(19)8-15(16)23-17(24)9-14-10-26-18(22-14)21-13-5-3-12(20)4-6-13/h2-8,10H,9H2,1H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKWBNNFNBXDSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













